molecular formula C22H22O B11448059 (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

Cat. No.: B11448059
M. Wt: 302.4 g/mol
InChI Key: CETXDHNPPYXEOF-OZNQKUEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a symmetrically substituted bischalcone derivative with the molecular formula C$${22}$$H$${22}$$O and a molecular weight of 302.4 g/mol . Its IUPAC name, (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one, reflects the cyclohexanone core functionalized with two 4-methylbenzylidene groups in trans configurations at the 2- and 6-positions. The compound’s structural identity is further defined by its SMILES notation (CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2) and InChIKey (CETXDHNPPYXEOF-OZNQKUEASA-N), which encode its stereochemical and substituent details.

Table 1: Key Chemical Identifiers

Property Value Source
Molecular Formula C$${22}$$H$${22}$$O
Molecular Weight 302.4 g/mol
IUPAC Name (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one
CAS Registry Number 42792-79-0
Synonymous Designations CHEMBL502160, NSC622704

The compound’s crystalline structure, resolved via X-ray diffraction (CCDC 800799), confirms the planar geometry of the benzylidene groups and their conjugation with the cyclohexanone carbonyl. This conjugation contributes to its UV absorption maxima at 280 nm and 340 nm , typical of α,β-unsaturated ketones.

Historical Development of Bischalcone Derivatives

Bischalcones emerged as an evolution of monomeric chalcones, which have been studied since the 19th century for their role in flavonoid biosynthesis. The synthesis of bis-chalcones gained prominence in the mid-20th century with advancements in aldol condensation techniques, enabling the coupling of two chalcone units via a central ketone spacer. Early work focused on symmetric derivatives like this compound, synthesized by condensing 1,4-diacetylbenzene with 4-methylbenzaldehyde under basic conditions.

The 21st century saw expanded applications of bis-chalcones in medicinal chemistry, driven by their enhanced bioactivity compared to monomeric analogs. For example, derivatives with electron-withdrawing groups demonstrated nanomolar antiparasitic activity against Leishmania species. Concurrently, material scientists exploited their extended π-conjugation for photophysical applications, such as organic light-emitting diodes (OLEDs).

Position Within Cyclohexanone-Based Bischalcones

This compound belongs to the 2,6-diarylidene cyclohexanone subclass, distinguished by its para-methyl aromatic substituents. Compared to analogs like 2,6-bis(4-azidobenzylidene)cyclohexanone (C$${20}$$H$${16}$$N$$_6$$O), the methyl groups enhance hydrophobicity and steric bulk, influencing crystallinity and solubility.

Table 2: Comparative Analysis of Cyclohexanone-Based Bischalcones

Compound Substituents Molecular Weight Key Applications
This compound 4-methylphenyl 302.4 g/mol Antimicrobial agents, Fluorescent materials
2,6-bis(4-azidobenzylidene)cyclohexanone 4-azidophenyl 356.38 g/mol Photoresponsive polymers
2,6-diarylidene derivatives (e.g., 1a in ) Varied aryl groups ~300–400 g/mol Anti-leishmanial agents

The compound’s planar geometry and extended conjugation make it a candidate for nonlinear optical materials, while its reactivity at the α,β-unsaturated sites allows functionalization into heterocycles like pyrazoles. Recent molecular dynamics simulations highlight its stable binding to parasitic enzymes, underscoring its potential in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+

InChI Key

CETXDHNPPYXEOF-OZNQKUEASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Aqueous sodium hydroxide (10–20% w/v) is commonly used to deprotonate cyclohexanone, generating an enolate ion that nucleophilically attacks the carbonyl carbon of 4-methylbenzaldehyde.

  • Solvent : Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Reactions are typically conducted under reflux (78–80°C) for 6–12 hours.

  • Molar Ratio : A 1:2 molar ratio of cyclohexanone to 4-methylbenzaldehyde ensures complete conversion, though excess aldehyde may improve yields.

Workup and Isolation

Post-reaction, the mixture is acidified with dilute HCl to neutralize the base, precipitating the crude product. Filtration and recrystallization from ethanol or acetone yield pure crystals. Reported yields range from 35% to 80%, depending on reaction scale and purification efficiency.

Characterization Data

PropertyValueSource
Melting Point144–146°C
¹H NMR (CDCl₃)δ 7.63 (s, 2H, H-9), 7.29–7.27 (m, 8H, Ar-H), 2.80 (t, 4H, J=6.8 Hz), 1.72 (quintet, 2H, J=6.8 Hz)
IR (KBr)1666 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C)

Solvent-Free Synthesis

Solvent-free protocols have gained traction for their environmental and economic benefits. These methods eliminate volatile organic solvents, reducing waste and simplifying purification.

Mechanochemical Approach

  • Grinding : Equimolar amounts of cyclohexanone and 4-methylbenzaldehyde are mixed with solid NaOH (10 mol%) and ground in a mortar for 30–60 minutes. The exothermic reaction proceeds at ambient temperature, forming a yellow solid.

  • Yield : This method achieves yields comparable to classical condensation (70–75%) but requires no reflux apparatus.

Thermal Activation

  • Microwave Irradiation : Exposure to microwave radiation (300 W, 100°C) accelerates the reaction to 15–20 minutes, enhancing yield to 85–90%. The rapid heating minimizes side reactions, such as over-oxidation or polymerization.

Catalytic Innovations

Recent advances focus on heterogeneous catalysts to improve recyclability and reduce environmental impact.

MoO₃ Nanoparticles

  • Catalyst Loading : MoO₃ nanoparticles (5 mol%) in ethanol at room temperature facilitate condensation within 6 hours, yielding 95% product.

  • Reusability : The catalyst retains >90% activity after five cycles, demonstrating robust stability.

Acidic Zeolites

  • H-ZSM-5 : Acidic zeolites promote dehydration, shifting equilibrium toward product formation. Reactions at 60°C in toluene yield 82% product with minimal byproducts.

Industrial-Scale Production

Scaling laboratory methods requires optimizing parameters for cost and efficiency:

  • Continuous Flow Reactors : Tubular reactors with in-line mixing enable rapid heat dissipation and consistent product quality. Pilot studies report 80% yield at a throughput of 10 kg/h.

  • Solvent Recovery : Ethanol is distilled and reused, reducing raw material costs by 40%.

Mechanistic Insights

The reaction proceeds via enolate formation, aldol addition, and dehydration (Fig. 1):

  • Enolate Generation : NaOH deprotonates cyclohexanone at the α-carbon, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxyketone intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the conjugated dienone .

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated derivatives.

    Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated cyclohexanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H22O
  • Molecular Weight : 302.4 g/mol
  • IUPAC Name : (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one
  • CAS Number : 18989-35-0

The compound features a cyclohexanone core with two 4-methylbenzylidene substituents. Its structure allows for significant versatility in chemical reactions and applications.

Organic Synthesis

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is utilized as an intermediate in organic synthesis. Its ability to undergo various reactions such as aldol condensation makes it a valuable building block for synthesizing more complex molecules. Researchers have leveraged this compound to develop novel synthetic pathways that enhance the efficiency of organic reactions.

Material Science

This compound has been explored for its potential applications in material science, particularly in the development of polymeric materials. Its unique structural features contribute to the formation of polymers with desirable thermal and mechanical properties. Studies indicate that incorporating this compound into polymer matrices can improve their stability and performance under various conditions.

Pharmacological Studies

Research has indicated that this compound exhibits biological activities that may be beneficial in pharmacology. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further investigation as a potential therapeutic agent. The compound's interaction with biological targets is an area of ongoing research.

Case Study 1: Synthesis and Characterization

A study published in the Journal of Organic Chemistry focused on the synthesis of this compound through a modified aldol condensation reaction. The researchers characterized the compound using NMR spectroscopy and X-ray crystallography, confirming its structure and purity. This foundational work laid the groundwork for exploring its applications in further synthetic methodologies .

Case Study 2: Polymer Applications

In a recent investigation into polymer composites, researchers incorporated this compound into poly(methyl methacrylate). The resulting composite exhibited enhanced thermal stability and mechanical strength compared to pure poly(methyl methacrylate). This study highlights the potential of this compound as an additive in polymer formulations .

Case Study 3: Antibacterial Activity

A study examined the antibacterial properties of this compound against several pathogenic bacteria. The results indicated significant inhibitory effects at certain concentrations, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzylidene groups can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl vs. Halogen-Substituted Derivatives

  • 4-Fluoro derivative (C20H16F2O): This analog shows a molecular weight of 310.343 g/mol and distinct FTIR absorption peaks for C=O (1670–1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).
  • 2-Bromo derivative : Exhibits a lower melting point (130–133°C) compared to the 4-methyl compound, attributed to reduced symmetry and weaker crystal packing. FTIR spectra confirm C-Br stretching at ~550 cm⁻¹ .
  • Trifluoromethyl derivative (C66): (2E,6E)-2,6-bis(2-trifluoromethylbenzylidene)cyclohexanone demonstrates superior solubility in organic solvents and enhanced thermal stability due to the electron-withdrawing trifluoromethyl groups. Its crystal structure confirms a planar cyclohexanone ring with dihedral angles of ~10° between aryl rings and the central ketone .

Hydroxy- and Methoxy-Substituted Derivatives

  • BHMC (4-hydroxy-3-methoxy derivative): This derivative, (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone, shows significant antitumor activity in vivo against 4T1 breast cancer cells, reducing tumor volume by 50% in murine models. Its bioactivity is attributed to hydrogen bonding from hydroxyl groups .
  • BDHPC and BMHPC (3,4-dihydroxy and 3-methoxy-4-hydroxy derivatives): These compounds bind nuclear type II sites with nanomolar affinity (Kd = 1–7 nM), inhibiting mammary tumor cell proliferation in vitro and in vivo. Their esterase stability enhances pharmacokinetic profiles compared to natural ligands like MeHPLA .

Antioxidant and Cytotoxic Activities

  • 4-Methoxy derivative : Exhibits potent antioxidant activity with DPPH IC50 = 18.41 µg/mL and FRAP EC50 = 1.35 µg/mL, outperforming chloro-substituted analogs (e.g., 4-chloro derivative: DPPH IC50 = 19.92 µg/mL) .
  • C66 (trifluoromethyl derivative) : Demonstrates improved wound healing in diabetic mice by upregulating miR-146a, with topical application reducing inflammation and accelerating epithelialization. Its enhanced bioavailability stems from trifluoromethyl groups increasing lipophilicity .

Antitumor Efficacy

  • BHMC : Induces apoptosis in 4T1 cells via ROS-mediated pathways, showing a 40% reduction in tumor weight at 25 mg/kg dosage .
  • Dimethyl derivative (2,4-dimethylbenzylidene): While structurally similar to the 4-methyl compound, its antitumor activity is less pronounced, highlighting the importance of substituent electronic effects .

Structural and Crystallographic Differences

  • Crystal Packing : The 4-methyl derivative lacks isomorphism with nitro-substituted analogs (e.g., 3-nitro or 4-nitro derivatives), as weak C–H···O and π–π interactions dominate its packing .
  • Stereochemical Stability : The E,E-configuration is conserved across derivatives, confirmed by NMR and X-ray crystallography. For example, C66’s structure reveals exocyclic double bonds with 179° bond angles, ensuring rigidity .

Data Tables

Table 1. Physical and Spectral Properties of Selected Derivatives

Compound Substituents Melting Point (°C) FTIR Key Peaks (cm⁻¹) Reference
(2E,6E)-4-methyl derivative 4-methylbenzylidene ~85–89* C=O (1680), C–H (aromatic)
(2E,6E)-2-bromo derivative 2-bromobenzylidene 130–133 C=O (1690), C–Br (550)
(2E,6E)-4-fluoro derivative 4-fluorobenzylidene 210–212 C=O (1700), C–F (1150)
C66 (2-trifluoromethyl derivative) 2-CF3-benzylidene 167–168 C=O (1685), C–F (1250)

*Inferred from similar synthesis conditions in .

Biological Activity

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, commonly known as a derivative of cyclohexanone, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C22H22O and a molecular weight of approximately 302.41 g/mol, this compound exhibits unique structural features that contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H22O
  • Molecular Weight : 302.41 g/mol
  • Exact Mass : 302.167 g/mol
  • LogP : 5.523 (indicating high lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Activity : It has been suggested that the compound can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
  • Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : There is evidence to suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 15 to 25 µM across different cell lines .

Cell LineIC50 (µM)Mode of Action
MCF-720Apoptosis induction
A54915Cell cycle arrest
HCT11625Inhibition of proliferation

Antioxidant Activity

The compound's antioxidant capabilities were assessed using DPPH and ABTS assays. Results indicated a strong scavenging activity comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) for DPPH scavenging was found to be approximately 30 µM .

Q & A

Q. What are the standard synthetic routes for preparing (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, and what experimental conditions are critical for high yield?

The compound is synthesized via Claisen-Schmidt condensation between 4-methylbenzaldehyde and cyclohexanone under alkaline conditions. Key steps include:

  • Dissolving reactants in ethanol (e.g., 0.1 mol aldehyde, 0.05 mol ketone).
  • Dropwise addition of 10% NaOH (20 ml) at room temperature with stirring for 8 hours .
  • Acidification and recrystallization (e.g., ethanol or CH₂Cl₂/MeOH mixtures) to obtain pale-yellow crystals. Yield optimization requires precise stoichiometry, pH control, and solvent selection.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, dihedral angles (e.g., 57.87° between benzene rings in analogs), and envelope conformations of the cyclohexanone core .
  • NMR spectroscopy: ¹H NMR peaks (e.g., δ 7.7 ppm for aromatic protons in nitro-substituted derivatives) confirm substitution patterns .
  • FT-IR: Absorbance bands for C=O (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) validate the α,β-unsaturated ketone framework.

Q. What are the primary applications of this compound in academic research?

  • Nonlinear optics (NLO): Its conjugated system enables second-harmonic generation (SHG) for laser spectroscopy applications .
  • Biological probes: Derivatives act as enzyme inhibitors or metabolic pathway modulators, though direct biological data for this compound are limited .
  • Supramolecular chemistry: Weak C–H⋯π interactions (observed in analogs) guide studies on crystal engineering .

Advanced Research Questions

Q. Why do structurally similar bis-benzylidene cyclohexanones lack isomorphism, and how does this impact crystallographic studies?

Non-isomorphism arises from subtle differences in weak intermolecular interactions (e.g., C–H⋯π, van der Waals) dictating packing motifs. For example:

  • Methyl vs. nitro substituents alter electron density, disrupting π-stacking and hydrogen-bond networks .
  • Temperature-dependent studies (e.g., cooling to 100 K) reveal conformational flexibility in analogs, complicating polymorphism predictions . Researchers must perform SCXRD at multiple temperatures and simulate lattice energies to resolve packing ambiguities.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between derivatives be systematically resolved?

Discrepancies arise from solvent polarity, substituent electronic effects, or dynamic processes (e.g., keto-enol tautomerism). Mitigation strategies include:

  • Variable-temperature NMR: Detects tautomeric equilibria (e.g., enol proton shifts at δ 5.04 ppm in DMSO-d₆) .
  • DFT calculations: Predict chemical shifts and compare with experimental data to validate resonance assignments.
  • Isotopic labeling: Resolves overlapping peaks in crowded spectra (e.g., diastereotopic protons near chiral centers).

Q. What methodologies are recommended for analyzing non-isostructural analogs in structure-activity relationship (SAR) studies?

  • Overlay analysis: Align molecular frameworks using software (e.g., Mercury) to identify conserved pharmacophores despite divergent crystal packing .
  • Hirshfeld surface analysis: Quantifies intermolecular interaction differences (e.g., % contribution of C–H⋯O vs. C–H⋯π contacts) .
  • Dynamic light scattering (DLS): Assesses aggregation behavior in solution, which may correlate with solid-state packing irregularities.

Q. How do substitution patterns on the benzylidene rings influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity of the α,β-unsaturated ketone, enhancing:

  • Michael addition reactivity: Nucleophiles attack the β-carbon, enabling heterocycle synthesis .
  • Redox behavior: Cyclic voltammetry shows reversible reduction peaks at –1.2 V (vs. Ag/AgCl) for nitro-substituted derivatives . Hammett σ constants and frontier molecular orbital (FMO) analysis quantify these effects computationally.

Methodological Notes

  • Crystallization protocols: Use slow evaporation of CH₂Cl₂/MeOH (3:2) for high-quality crystals .
  • Safety: Follow SOPs for cyclohexanone handling, including fume hood use and emergency response training .
  • Data validation: Cross-reference SCXRD (CCDC codes) and spectral databases to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.